

performance of 1-Bromo-1,1-dichloroacetone in different solvent systems

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Compound of Interest

Compound Name: 1-Bromo-1,1-dichloroacetone

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A Comparative Guide to the Performance of **1-Bromo-1,1-dichloroacetone** and Its Analogs in Various Solvent Systems

For researchers, scientists, and drug development professionals, the choice of solvent is critical in dictating the outcome of chemical reactions. This guide provides a comparative analysis of the performance of **1-Bromo-1,1-dichloroacetone** and related α -halo ketones in different solvent systems. Due to the limited availability of direct experimental data for **1-Bromo-1,1-dichloroacetone**, this guide draws comparisons from structurally similar and commercially available alternatives, including 1,1-dichloroacetone, 1,3-dichloroacetone, bromoacetone, and dibromoacetone derivatives. The data presented herein is intended to guide solvent selection for synthesis, purification, and other applications.

Executive Summary

α -Halo ketones are a class of reactive organic compounds widely used as intermediates in organic synthesis, particularly for the preparation of heterocyclic compounds. Their reactivity is primarily governed by the nature of the halogen atom and the substitution pattern on the α -carbon. The choice of solvent significantly influences their solubility, stability, and reactivity in chemical transformations. Generally, polar aprotic solvents are favored for nucleophilic substitution reactions involving these substrates, as they can accelerate reaction rates compared to polar protic solvents.

Comparison of Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Bromo-1,1-dichloroacetone** and its alternatives.

Property	1-Bromo-1,1-dichloroacetone	1,1-Dichloroacetone	1,3-Dichloroacetone	Bromoacetone	1,1-Dibromoacetone	1,3-Dibromoacetone
CAS Number	1751-16-2	513-88-2	534-07-6	598-31-2	6325-33-3	816-39-7
Molecular Formula	C ₃ H ₃ BrCl ₂ O	C ₃ H ₄ Cl ₂ O	C ₃ H ₄ Cl ₂ O	C ₃ H ₅ BrO	C ₃ H ₄ Br ₂ O	C ₃ H ₄ Br ₂ O
Molecular Weight	205.87 g/mol	126.97 g/mol	126.97 g/mol	136.98 g/mol	215.87 g/mol	215.87 g/mol
Appearance	-	Colorless to pale yellow liquid[1]	Colorless to pale yellow liquid or crystalline solid[2][3]	Colorless liquid, turns violet on standing[1][4]	-	Yellow to dark brown liquid
Boiling Point	-	117-118 °C[5]	173 °C	136.5 °C	-	75-78 °C at 12 mmHg
Melting Point	-	-	39-41 °C[6]	-54 °C	-	-
Density	-	1.327 g/mL at 25 °C[5]	1.383 g/mL at 25 °C[6]	1.634 g/cm ³ at 23 °C	-	-

Solubility Profile

The solubility of α-halo ketones is a critical factor in their application. The general principle of "like dissolves like" applies, with polar compounds exhibiting better solubility in polar solvents.

Solvent	1,1-Dichloroacetone	1,3-Dichloroacetone	Bromoacetone	Dibromoacetone Derivatives
Water	Limited solubility[1]	Soluble[6]	Poorly soluble[1][4]	-
Ethanol	Soluble[1][7]	Very soluble[6]	Soluble[8]	Soluble (inferred) [9]
Methanol	Slightly soluble[5]	Soluble[10]	-	Soluble[10]
Acetone	-	Soluble[10]	Soluble[8]	Soluble[10]
Diethyl Ether	Soluble[1]	Very soluble[6]	Very soluble	Soluble (inferred) [9]
Chloroform	Slightly soluble[5]	Soluble[10]	-	Soluble[10]
Dichloromethane	-	Soluble[10]	-	Soluble[10]
Benzene	Very limited solubility[7]	-	Soluble[8]	-
Hexane	Very limited solubility[7]	-	-	-
Dimethylformamide (DMF)	Soluble (inferred)	-	-	-
Dimethyl Sulfoxide (DMSO)	Soluble (inferred) [9]	-	-	Soluble (inferred) [9]

Stability and Reactivity in Different Solvent Systems

The stability and reactivity of α -halo ketones are intrinsically linked to the solvent environment.

- **Stability:** Bromoacetone is known to be unstable, rapidly turning violet and decomposing upon standing, even in the absence of air[1][4]. This highlights the need for fresh preparation

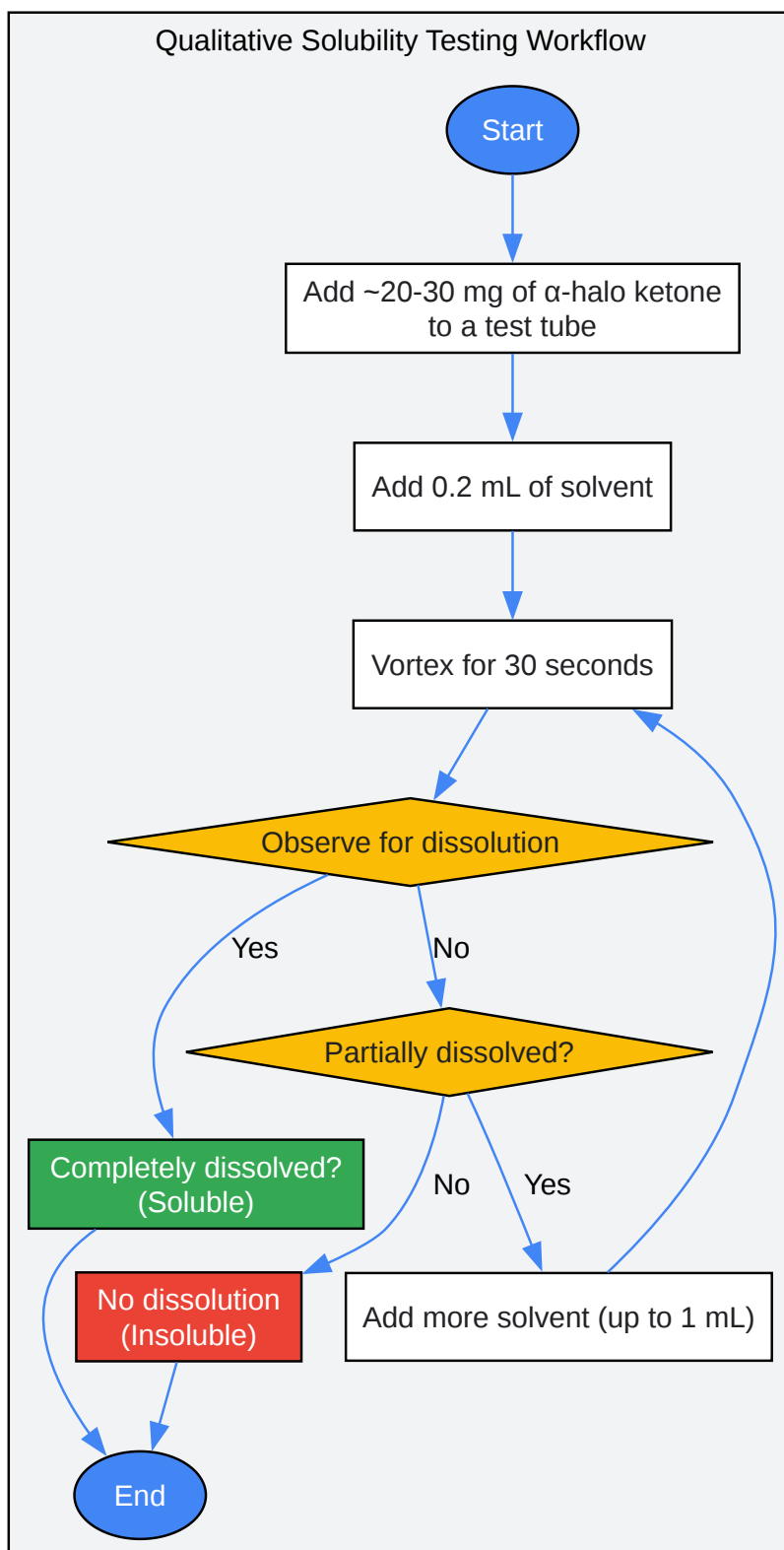
or purification before use. While specific stability data in various organic solvents for other analogs is scarce, it is generally advisable to store these reactive compounds in a cool, dark, and dry environment.

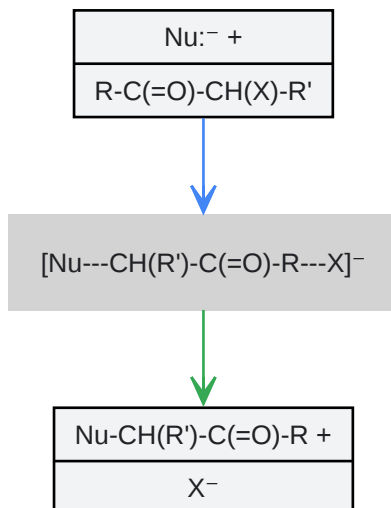
- **Reactivity:** The primary mode of reaction for α -halo ketones is nucleophilic substitution (S_N2) at the α -carbon. The reactivity is influenced by the leaving group ability of the halogen ($I > Br > Cl$) and the solvent.
 - **Protic Solvents** (e.g., alcohols, water): These solvents can solvate both the nucleophile and the carbocation-like transition state. While they can dissolve ionic nucleophiles, they can also form hydrogen bonds with the nucleophile, which can decrease its reactivity.
 - **Polar Aprotic Solvents** (e.g., acetone, DMF, DMSO, acetonitrile): These solvents are generally preferred for S_N2 reactions involving α -halo ketones. They can dissolve ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive. For example, the reaction of bromomethane with potassium iodide is reported to be 500 times faster in acetone than in methanol[11].

Experimental Protocols

General Protocol for Qualitative Solubility Determination

A general workflow for determining the qualitative solubility of a compound is outlined below.



General S_N2 Reaction of an α-Halo Ketone[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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